(S)-PF-04995274 (CAS: 1331782-27-4) is a highly potent, brain-penetrant partial agonist of the serotonin 4 (5-HT4) receptor, exhibiting sub-nanomolar affinity (Ki = 0.15–0.46 nM) across human 5-HT4A, 4B, 4D, and 4E splice variants [1]. Unlike broad-spectrum serotonergic agents or peripherally restricted prokinetics, this compound was specifically engineered for central nervous system (CNS) applications, offering high blood-brain barrier permeability and tuned intrinsic activity. For procurement professionals and neuropharmacology researchers, (S)-PF-04995274 serves as a critical, high-precision tool for modeling regional cholinergic modulation, cognitive impairment reversal, and stress resilience without the confounding variables of systemic toxicity or rapid receptor downregulation.
Substituting (S)-PF-04995274 with generic 5-HT4 full agonists (such as prucalopride) or peripheral agents (such as tegaserod) critically compromises in vivo CNS modeling. Full agonists possess high intrinsic activity (>50% Emax) that triggers rapid GPCR desensitization upon prolonged exposure, confounding chronic behavioral and cognitive assays [1]. Furthermore, many generic 5-HT4 agonists are substrates for P-glycoprotein (Pgp) efflux, restricting them to the gastrointestinal tract and preventing the free brain concentrations required to modulate cortical acetylcholine [1]. Finally, standard selective serotonin reuptake inhibitors (SSRIs) fail to replicate the rapid prophylactic efficacy against stress-induced depressive behaviors that targeted 5-HT4 partial agonists provide[2].
In chronic in vivo workflows, prolonged exposure to 5-HT4 full agonists compromises experimental reproducibility due to rapid receptor desensitization. (S)-PF-04995274 was specifically engineered as a partial agonist to maintain stable baseline cholinergic tone over extended dosing schedules [1]. In functional assays, (S)-PF-04995274 exhibits a tuned Emax of 15–24%, contrasting with full agonists like prucalopride (>50% Emax) which trigger rapid desensitization and functional antagonism when receptor reserves are low[1].
| Evidence Dimension | Intrinsic Activity (Emax) and Receptor Desensitization |
| Target Compound Data | 15–24% Emax (partial agonism, stable tone) |
| Comparator Or Baseline | Prucalopride (>50% Emax, rapid desensitization) |
| Quantified Difference | Substantially lower intrinsic activity preventing functional antagonism and receptor downregulation |
| Conditions | In vitro functional cAMP assays / in vivo receptor occupancy models |
Ensures reproducible, stable receptor engagement in chronic CNS models, preventing the confounding variable of target downregulation seen with full agonists.
Selecting a 5-HT4 agonist for central nervous system assays often fails when compounds exhibit high P-glycoprotein (Pgp) mediated efflux, restricting them to peripheral tissues. (S)-PF-04995274 provides optimal precursor suitability for neuropharmacological workflows, demonstrating excellent brain penetrance with an unbound brain-to-plasma ratio (Cu,b/Cu,p) of 1.6 to 1.8 and no predicted Pgp liability [1]. This guarantees the necessary free brain concentrations to drive cortical acetylcholine release without requiring complex localized delivery methods [1].
| Evidence Dimension | Unbound brain-to-plasma ratio (Cu,b/Cu,p) |
| Target Compound Data | ~1.6 - 1.8 (High CNS exposure) |
| Comparator Or Baseline | Peripherally restricted 5-HT4 agonists (Cu,b/Cu,p < 0.1, high Pgp efflux) |
| Quantified Difference | Optimal brain penetrance enabling central 5-HT4 target engagement via systemic dosing |
| Conditions | In vivo pharmacokinetic profiling in rats |
Eliminates the need for invasive intracerebral dosing by providing reliable systemic-to-CNS bioavailability, streamlining mainstream laboratory workflows.
Standard selective serotonin reuptake inhibitors (SSRIs) often fail to provide prophylactic protection against stress-induced behavioral deficits. In contextual fear conditioning and chronic corticosterone models, prophylactic administration of (S)-PF-04995274 (3–10 mg/kg) significantly attenuated learned fear and decreased depressive-like behavior by altering AMPA receptor-mediated synaptic transmission [1]. In identical paradigms, standard SSRIs like fluoxetine were completely ineffective as prophylactics against depressive behaviors [1].
| Evidence Dimension | Prophylactic attenuation of stress-induced depressive behavior |
| Target Compound Data | Effective at 3–10 mg/kg (attenuates learned fear and immobility) |
| Comparator Or Baseline | Fluoxetine (Ineffective as a prophylactic) |
| Quantified Difference | Significant protection against stress-induced deficits compared to baseline SSRI failure |
| Conditions | Male 129S6/SvEv mice, contextual fear conditioning and forced swim test |
Provides a validated, highly specific tool compound for researchers modeling stress resilience and rapid-acting prophylactic neurotherapeutics.
Standard treatments for cognitive deficits, such as donepezil, non-selectively increase acetylcholine (ACh) throughout the brain and periphery by inhibiting acetylcholinesterase. (S)-PF-04995274 selectively increases ACh release in specific brain regions critical for cognition, such as the prefrontal cortex and hippocampus, by activating local 5-HT4 receptors [1]. In scopolamine-induced learning deficit models, (S)-PF-04995274 reversed cognitive impairments at highly potent doses (0.032 mg/kg), offering a targeted alternative to broad-spectrum AChE inhibitors [1].
| Evidence Dimension | Mechanism and potency of ACh elevation |
| Target Compound Data | Targeted regional release via 5-HT4 partial agonism (active at 0.032 mg/kg) |
| Comparator Or Baseline | Donepezil (Non-selective systemic AChE inhibition) |
| Quantified Difference | Highly localized cholinergic modulation avoiding systemic overstimulation |
| Conditions | Rat Morris water maze, scopolamine-induced deficit model |
Allows researchers to isolate and study regionally specific cholinergic pathways in cognitive models without the systemic side effects of AChE inhibitors.
Leveraging its high brain penetrance and partial agonism, (S)-PF-04995274 is the optimal choice for studying targeted cholinergic modulation in the cortex and hippocampus without triggering rapid receptor desensitization during chronic dosing [1].
Employed as a positive control in models of stress-induced psychiatric disorders, utilizing its proven efficacy in attenuating learned fear and depressive-like behaviors prior to stress exposure, where standard SSRIs fail [2].
Serves as a benchmark partial agonist for 5-HT4 receptors to study the balance between intrinsic activity (Emax 15-24%), receptor occupancy, and the prevention of GPCR downregulation [1].